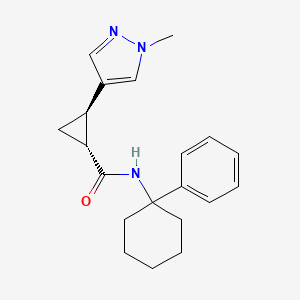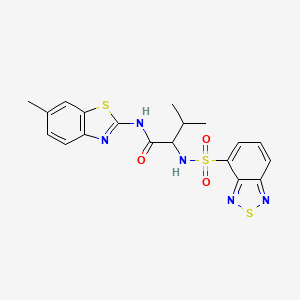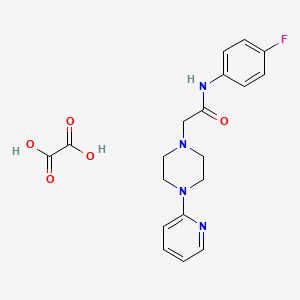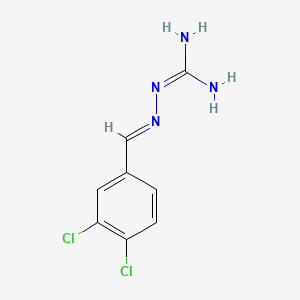![molecular formula C10H8ClFN4S B7650396 N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B7650396.png)
N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine is a synthetic compound with a diverse range of applications in scientific research. The intricate chemical structure comprising a triazole ring, substituted with chlorine, fluorine, and a methylthio group, contributes to its multifaceted reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine typically involves a sequence of steps:
Starting Materials: : The synthesis usually begins with 5-chloro-2-fluorobenzaldehyde, which is reacted with 3-(methylthio)-4H-1,2,4-triazol-4-amine.
Condensation Reaction: : The key step is a condensation reaction under mild acidic or basic conditions, forming the desired imine linkage.
Industrial Production Methods
Industrial-scale production may involve:
Optimized Reaction Conditions: : Employing catalysts to enhance reaction efficiency.
Purification Steps: : Utilizing crystallization or chromatography techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Under oxidative conditions, the compound can undergo modifications at the methylthio group.
Reduction: : Certain reductive reagents might selectively reduce the imine linkage.
Substitution: : Halogen groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are frequently used.
Major Products Formed
The products vary based on the specific reaction:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology
Its functional groups allow it to act as a bioactive agent in biochemical assays.
Medicine
Investigated for its potential as an antimicrobial or antineoplastic agent due to its triazole moiety.
Industry
Employed in the development of novel polymer materials with specialized properties.
Mecanismo De Acción
N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzymes and proteins are often targeted by this compound, binding through the triazole ring and halogen groups.
Pathways Involved: : Modulation of enzymatic activities and interference in metabolic pathways.
Comparación Con Compuestos Similares
While N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine shares structural similarities with other triazole derivatives, its unique substitution pattern endows it with distinct properties:
Similar Compounds: : N-(phenylmethylene)-1,2,4-triazole, 3-methylthio-1,2,4-triazole, etc.
That wraps up the overview. Anything else you'd like to dive into?
Propiedades
IUPAC Name |
(E)-1-(5-chloro-2-fluorophenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4S/c1-17-10-15-13-6-16(10)14-5-7-4-8(11)2-3-9(7)12/h2-6H,1H3/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENQFLNHKIARSR-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1N=CC2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-N-[3-(benzimidazol-1-ylmethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7650313.png)
![(2R)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-methoxy-2-phenylacetamide](/img/structure/B7650314.png)
![Methyl 2-[[1-(2-methoxy-5-methylphenyl)pyrazole-3-carbonyl]amino]benzoate](/img/structure/B7650320.png)
![N'-[6-(3-ethylphenoxy)pyridin-3-yl]-N-(2-thiophen-2-ylethyl)oxamide](/img/structure/B7650325.png)
![2-[[2-(3-acetylphenoxy)acetyl]-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7650327.png)
![3-[2-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7650335.png)
![2-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]acetic acid](/img/structure/B7650347.png)



![(2S,4S)-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7650382.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7650389.png)

![1-[4-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7650405.png)
